![molecular formula C8H7BrF2O2S B2854413 1-(Bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene CAS No. 885529-55-5](/img/structure/B2854413.png)
1-(Bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(Bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene” is a chemical compound that is part of the benzenesulfonyl family . It is also known as difluoromethyl phenyl sulfone .
Synthesis Analysis
The synthesis of this compound involves the direct nucleophilic substitution of ((difluoromethyl)sulfonyl)benzene under transition metal-free conditions . This reaction can allow late-stage (benzenesulfonyl)difluoromethylthiolation of alkyl halides and aryl diazonium salts .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H6F2O2S . It is a derivative of benzene, with a bromomethyl group and a difluoromethylsulfonyl group attached to the benzene ring .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Scientific Research Applications
Organic Synthesis
1-(Bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene: is a valuable intermediate in organic synthesis. It is used for introducing the difluoromethyl group into organic molecules, which can significantly alter the chemical and physical properties of the compounds . This reagent is particularly useful in the synthesis of thioethers, where it undergoes nucleophilic substitution reactions under transition metal-free conditions .
Pharmaceutical Chemistry
In pharmaceutical chemistry, this compound serves as a versatile building block for the construction of various biologically active molecules. Its ability to introduce fluorine atoms into drug molecules is crucial since fluorinated compounds often exhibit enhanced metabolic stability and improved pharmacokinetic properties .
Material Science
The compound’s utility extends to material science, where its derivatives are explored for their potential in creating novel materials. For instance, the introduction of difluoromethyl groups can lead to materials with unique properties such as increased resistance to degradation or altered electrical characteristics .
Agricultural Chemistry
In the context of agricultural chemistry, 1-(Bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene can be used to synthesize compounds that may serve as precursors for agrochemicals. The incorporation of the difluoromethyl group into pesticides or herbicides can result in products with improved efficacy and selectivity .
Biochemistry
This chemical is also significant in biochemistry research, particularly in the study of enzyme inhibition and receptor binding. Modifying biochemical compounds with difluoromethyl groups can help in understanding the structure-activity relationship of biomolecules .
Industrial Applications
On an industrial scale, 1-(Bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene is used as an intermediate in the synthesis of more complex chemical entities. Its role in the large-scale production of various fluorinated compounds is critical due to the growing demand for such chemicals in multiple industries .
Mechanism of Action
Mode of Action
The exact mode of action of 1-(Bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene is currently unknown due to the lack of specific information . It’s known that the compound contains a difluoromethyl group, which has been used in various chemical reactions, particularly in the difluoromethylation of heterocycles via a radical process .
properties
IUPAC Name |
1-(bromomethyl)-4-(difluoromethylsulfonyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O2S/c9-5-6-1-3-7(4-2-6)14(12,13)8(10)11/h1-4,8H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBMBMKLODKZGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-4-[(difluoromethyl)sulfonyl]benzene | |
CAS RN |
885529-55-5 |
Source
|
Record name | 1-(bromomethyl)-4-difluoromethanesulfonylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.